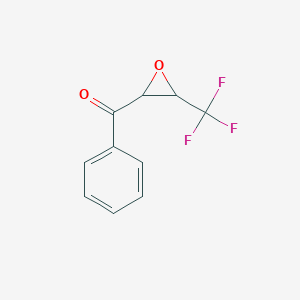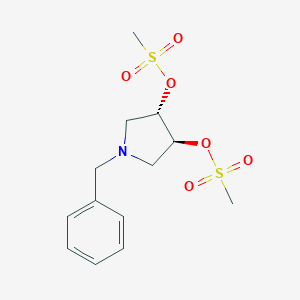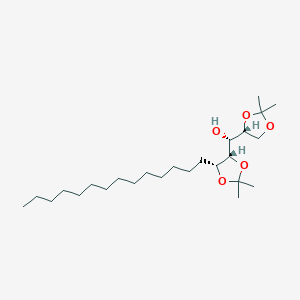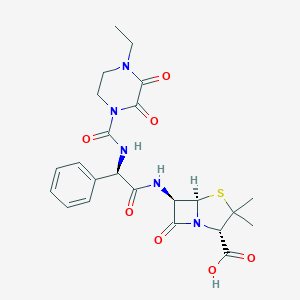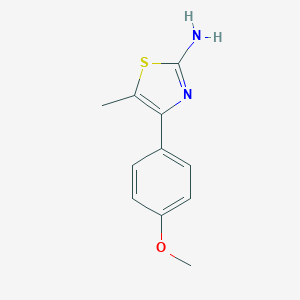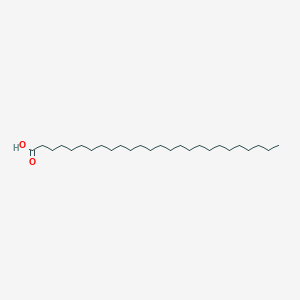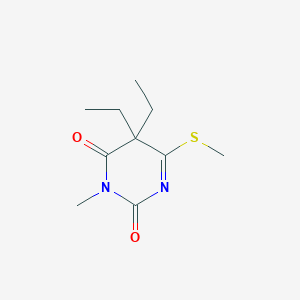
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-, also known as Allopurinol, is an important molecule in the field of medicinal chemistry. It is primarily used in the treatment of gout and hyperuricemia, which are caused by the accumulation of uric acid in the body. Allopurinol is an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. In addition to its clinical use, Allopurinol has also been studied for its potential applications in scientific research.
Mécanisme D'action
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By reducing the production of uric acid, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can help to prevent the formation of urate crystals, which can cause gout and other related conditions.
Effets Biochimiques Et Physiologiques
In addition to its effects on uric acid production, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, as mentioned earlier. It has also been shown to have potential neuroprotective effects, as well as effects on glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in lab experiments is its well-established safety profile. It has been used clinically for many years and is generally considered to be safe. However, one limitation is that it can be difficult to obtain in pure form, which can make it challenging to use in experiments that require high purity.
Orientations Futures
There are several potential future directions for research involving 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-. One area of interest is in the development of new drugs that target xanthine oxidase and other enzymes involved in uric acid production. Another area of interest is in the study of 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-'s potential therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes. Additionally, there may be potential applications for 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with thiourea to form 5-ethyl-2-thiouracil. This compound is then treated with bromine to form 5-ethyl-2-thiouracil bromide, which is subsequently reacted with potassium cyanide to form 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-.
Applications De Recherche Scientifique
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been studied for its potential applications in scientific research. One area of interest is in the study of oxidative stress and inflammation. 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been shown to reduce oxidative stress and inflammation in various animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes, such as cardiovascular disease and diabetes.
Propriétés
Numéro CAS |
105891-91-6 |
|---|---|
Nom du produit |
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- |
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
5,5-diethyl-3-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(15-4)11-9(14)12(3)8(10)13/h5-6H2,1-4H3 |
Clé InChI |
SKARVIMMOQUSHS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
SMILES canonique |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Autres numéros CAS |
105891-91-6 |
Synonymes |
5,5-diethyl-3-methyl-6-methylsulfanyl-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



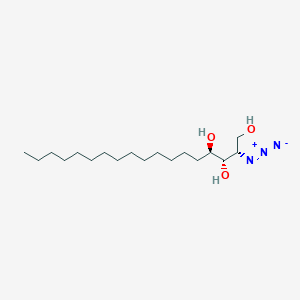

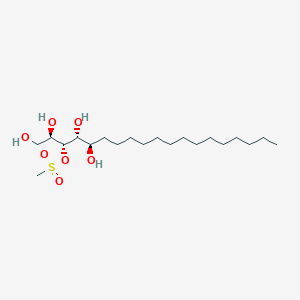

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

